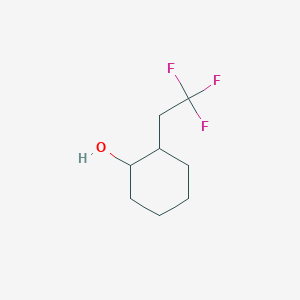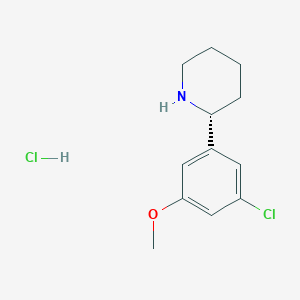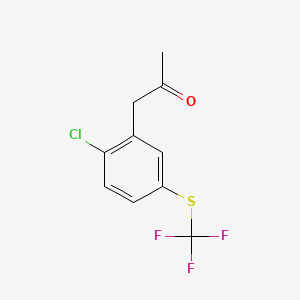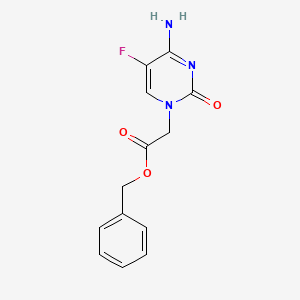![molecular formula C18H28N2O B14051892 N-((R)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14051892.png)
N-((R)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(®-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine is a complex organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen. The presence of the methoxyphenyl group and the chiral center at the 1-position of the ethyl chain adds to the compound’s complexity and potential for diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(®-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the methoxyphenyl group. One common approach is as follows:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a cyclic ketone. The reaction conditions often include the use of a strong base, such as sodium hydride, and a polar aprotic solvent, such as dimethylformamide.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction. This step typically involves the use of a methoxy-substituted benzyl halide and a strong nucleophile, such as sodium methoxide, under reflux conditions.
Industrial Production Methods
Industrial production of N-(®-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
化学反应分析
Types of Reactions
N-(®-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of ketones or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, benzyl halides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N-(®-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activities.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic applications.
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to modulate neurotransmitter receptors and its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of N-(®-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can bind to these receptors and modulate their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound.
相似化合物的比较
N-(®-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine can be compared with other similar compounds, such as:
N-(®-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine analogs: These compounds have similar structures but may differ in the substitution pattern on the phenyl ring or the spirocyclic core.
Spirocyclic amines: These compounds share the spirocyclic core structure but may have different substituents on the nitrogen atom or the spirocyclic ring.
Methoxyphenyl derivatives: These compounds have the methoxyphenyl group but may lack the spirocyclic core or have different substituents on the phenyl ring.
The uniqueness of N-(®-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine lies in its combination of the spirocyclic core and the methoxyphenyl group, which imparts distinct chemical and biological properties.
属性
分子式 |
C18H28N2O |
|---|---|
分子量 |
288.4 g/mol |
IUPAC 名称 |
N-[(1R)-1-(4-methoxyphenyl)ethyl]-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C18H28N2O/c1-14(15-5-7-16(21-2)8-6-15)20-17-4-3-9-18(17)10-12-19-13-11-18/h5-8,14,17,19-20H,3-4,9-13H2,1-2H3/t14-,17?/m1/s1 |
InChI 键 |
OUWQGAUCPPZFFD-XPCCGILXSA-N |
手性 SMILES |
C[C@H](C1=CC=C(C=C1)OC)NC2CCCC23CCNCC3 |
规范 SMILES |
CC(C1=CC=C(C=C1)OC)NC2CCCC23CCNCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


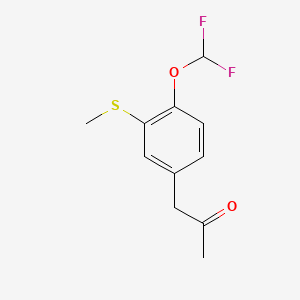
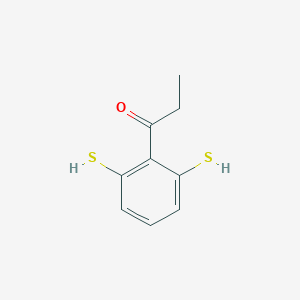
![4-[[2-[5-(2-Fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid](/img/structure/B14051838.png)
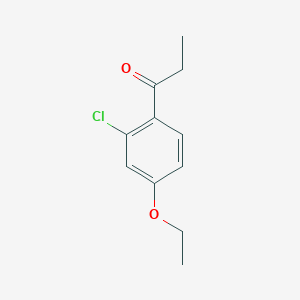
![Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14051845.png)

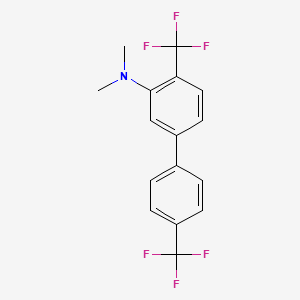
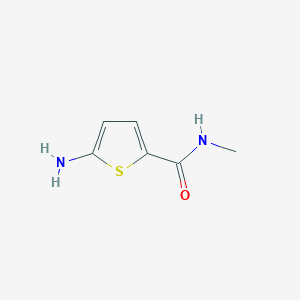
![6-Oxa-3-azabicyclo[3.1.1]heptane 2,2,2-trifluoroacetate](/img/structure/B14051878.png)

